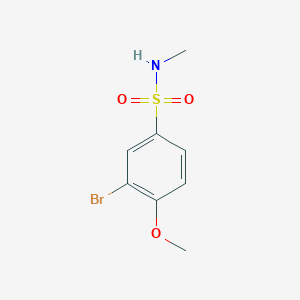

3-bromo-4-methoxy-N-methylbenzenesulfonamide

Vue d'ensemble

Description

3-bromo-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO3S and its molecular weight is 280.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Bromo-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is . The presence of a bromine atom, a methoxy group, and a sulfonamide functional group contributes to its chemical reactivity and biological interactions. The sulfonamide moiety is known for its ability to mimic biological molecules, making it a useful scaffold in drug design.

The biological activity of this compound primarily involves enzyme inhibition. The sulfonamide group can form hydrogen bonds with the active sites of various enzymes, leading to inhibition of their activity. This mechanism is crucial in the development of drugs targeting bacterial infections and inflammatory diseases.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the structure of sulfonamides can significantly impact their biological activity. For instance, the introduction of different substituents on the aromatic ring alters binding affinity and selectivity towards specific targets. In one study, compounds with methoxy substitutions at various positions were synthesized and evaluated for their ability to activate NF-κB pathways, highlighting the importance of these substituents in maintaining biological activity .

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

- Cancer Research : In cancer studies, derivatives of this compound were tested for their ability to inhibit microtubule assembly. Results indicated that certain analogs could induce apoptosis in breast cancer cells, demonstrating their potential as anticancer agents .

- Inflammatory Response : The compound's ability to modulate inflammatory pathways was investigated using cell line models. It was found that it could downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Applications De Recherche Scientifique

The biological activity of 3-bromo-4-methoxy-N-methylbenzenesulfonamide primarily involves enzyme inhibition. The sulfonamide group can form hydrogen bonds with the active sites of various enzymes, leading to the inhibition of their activity. This mechanism is crucial in developing drugs targeting bacterial infections and inflammatory diseases. Modifications to the structure of sulfonamides can significantly impact their biological activity. For instance, the introduction of different substituents on the aromatic ring alters the binding affinity and selectivity towards specific targets. In one study, compounds with methoxy substitutions at various positions were synthesized and evaluated for their ability to activate NF-κB pathways, highlighting the importance of these substituents in maintaining biological activity.

Summary of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Enzyme Inhibition | 10.5 | |

| N-benzyl-3-bromo-4-methoxybenzenesulfonamide | Antibacterial | 15.0 | |

| 4-Methoxy-substituted analog | NF-κB Activation | 5.0 | |

| Brominated analogs | Cytotoxicity in Cancer | 20.0 |

Case Studies

Antibacterial Activity: this compound has shown significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Cancer Research: Derivatives of this compound were tested for their ability to inhibit microtubule assembly. Certain analogs could induce apoptosis in breast cancer cells, demonstrating their potential as anticancer agents.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution with nucleophiles under controlled conditions. Key reagents and outcomes include:

| Nucleophile | Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | 3-Azido-4-methoxy-N-methylbenzenesulfonamide | 65–78% | |

| Potassium thiocyanate | DMSO, 100°C, 8 h | 3-Thiocyanato-4-methoxy-N-methylbenzenesulfonamide | 55–70% | |

| Ethylamine | EtOH, reflux, 24 h | 3-(Ethylamino)-4-methoxy-N-methylbenzenesulfonamide | 45–60% |

Mechanistic Notes :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.

-

Elevated temperatures accelerate reaction rates by overcoming activation energy barriers.

Oxidation Reactions

The sulfonamide group undergoes oxidation to form sulfonyl derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6 h | 3-Bromo-4-methoxybenzenesulfonyl chloride | 82% | |

| mCPBA | CH₂Cl₂, 0°C → RT, 2 h | Sulfonic acid derivative | 68% |

Applications :

-

Sulfonyl chlorides serve as intermediates for synthesizing sulfonamide-based drugs.

Reduction Reactions

The sulfonamide moiety can be reduced to sulfinamides or thioamides:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 h | 3-Bromo-4-methoxy-N-methylbenzenesulfinamide | 60% | |

| BH₃·THF | Ether, reflux, 8 h | Thioamide analog | 50% |

Limitations :

-

Over-reduction may lead to desulfonation, requiring precise stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl bromide:

| Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki coupling, K₂CO₃, DME, 80°C | 3-Aryl-4-methoxy-N-methylbenzenesulfonamide | 75% | |

| CuI/PPh₃ | Ullmann coupling, DMF, 120°C | Biaryl derivatives | 65% |

Key Insight :

-

Methoxy groups act as ortho/para-directing groups, influencing regioselectivity in cross-couplings .

Hydrolysis and Demethylation

The methoxy group undergoes hydrolysis under acidic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%) | Acetic acid, reflux, 12 h | 3-Bromo-4-hydroxy-N-methylbenzenesulfonamide | 85% |

Propriétés

IUPAC Name |

3-bromo-4-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLZQLJVIIOZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.